molecular formula C16H16N2O5 B4912528 2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide

2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B4912528
M. Wt: 316.31 g/mol
InChI Key: KTWKANCBRZUYIM-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenoxy group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-ethoxyphenol with 4-nitroaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Solvent: Acetic acid or a similar solvent

    Temperature: Room temperature to 80°C

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium ethoxide or other nucleophiles in basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(4-ethoxyphenoxy)-N-(4-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethoxyphenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(4-aminophenyl)acetamide

Uniqueness

2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-2-22-14-7-9-15(10-8-14)23-11-16(19)17-12-3-5-13(6-4-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWKANCBRZUYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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